molecular formula C7H7ClN2O2S B122190 Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate CAS No. 79686-03-6

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B122190
CAS No.: 79686-03-6
M. Wt: 218.66 g/mol
InChI Key: PSBLUGJWGGDSKM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. This compound is characterized by the presence of a chloro group, a methylthio group, and a carboxylate ester group attached to the pyrimidine ring.

Mechanism of Action

Target of Action

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

For instance, it’s noted that the compound has a low solubility in water but can dissolve in organic solvents like ethanol .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the compound’s stability can be affected by thermal decomposition, which can lead to the release of irritating gases and vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride to introduce the chloro group. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted pyrimidine derivatives.
  • Sulfoxides and sulfones.
  • Alcohols from ester reduction.

Comparison with Similar Compounds

Uniqueness: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester and carboxylic acid counterparts, making it suitable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLUGJWGGDSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406100
Record name Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79686-03-6
Record name Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.0 g of chloro(trimethyl)silane are added dropwise to a solution of 6.2 g of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid 1 in 100 ml of methanol and 100 ml of dichloromethane. The mixture is stirred at ambient temperature for 20 h, and then concentrated under vacuum. The residue is taken up with water and extracted with dichloromethane. The organic phase is dried over magnesium sulfate and concentrated under vacuum so as to obtain 6.3 g of methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 2 in the form of a brown oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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